N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of phenylamino groups attached to the triazine ring, making it a significant molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide typically involves the reaction of cyanuric chloride with aniline derivatives. The process begins with the nucleophilic substitution of cyanuric chloride by aniline to form intermediate compounds. These intermediates are then further reacted with glycine derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, aryl halides; conditionspresence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkyl or aryl substituted triazine derivatives.
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as NQO1 (NAD(P)H quinone dehydrogenase 1), which plays a role in cellular redox regulation. By binding to the active site of the enzyme, the compound disrupts its normal function, leading to the inhibition of cancer cell growth. The molecular docking studies have shown that the compound has a high binding affinity to the NQO1 enzyme, making it a potential candidate for anticancer drug development .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(phenylamino)-4-(iminophenyl)benzoquinone: Another triazine derivative with similar structural features and biological activities.
2,4,6-Tri(phenylamino)-1,3,5-triazine: A triazine compound with three phenylamino groups, used in various chemical and industrial applications
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide is unique due to its specific substitution pattern and the presence of the glycinamide moiety. This structural feature enhances its biological activity and makes it a versatile compound for various applications. Its ability to inhibit specific enzymes and its potential use in anticancer therapy distinguish it from other similar compounds .
Properties
Molecular Formula |
C23H21N7O |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-phenylacetamide |
InChI |
InChI=1S/C23H21N7O/c31-20(25-17-10-4-1-5-11-17)16-24-21-28-22(26-18-12-6-2-7-13-18)30-23(29-21)27-19-14-8-3-9-15-19/h1-15H,16H2,(H,25,31)(H3,24,26,27,28,29,30) |
InChI Key |
DTFJVLWGCDUJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.